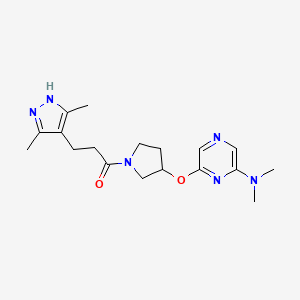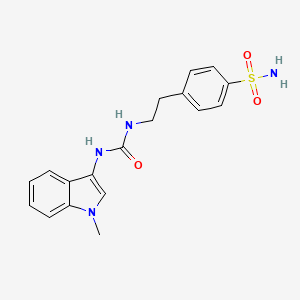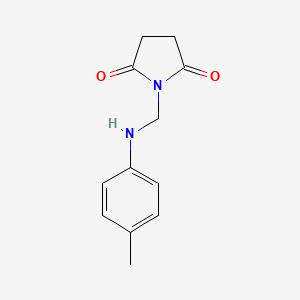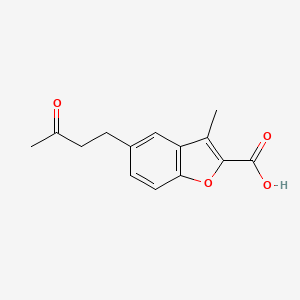![molecular formula C18H17N3O6S B2916916 4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 866039-55-6](/img/structure/B2916916.png)
4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazolone derivative. Pyrazolones are a class of compounds that contain a five-membered ring with three carbon atoms and two nitrogen atoms. They are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, antipyretic, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolone ring, a sulfonyl group attached to a nitrophenyl group, and a phenyl group. The presence of these functional groups would likely confer specific chemical and physical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The sulfonyl group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitors
Compounds featuring pyrazole-sulfonamide moieties have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes. These enzymes are involved in numerous physiological processes, and inhibitors can have therapeutic applications in conditions like glaucoma, epilepsy, and mountain sickness. Studies have shown that various pyrazole-sulfonamide derivatives exhibit inhibitory activity against carbonic anhydrase isoenzymes, demonstrating the potential of such compounds in designing new inhibitors with specific enzyme selectivity (Mert et al., 2015) (Büyükkıdan et al., 2017).
Antimicrobial Activities
Some derivatives based on the pyrazole scaffold have been explored for their antimicrobial properties. The introduction of various functional groups into the pyrazole core can lead to compounds with potential as antimicrobial agents, underscoring the versatility of the pyrazole ring in medicinal chemistry (El‐Emary et al., 2002).
Synthesis of Bioactive Compounds
The synthesis of optically active compounds from pyrazole sulfones showcases the utility of these structures in the preparation of biologically active compounds, including amino acid derivatives. These derivatives are crucial for developing drugs and studying biological systems (Foresti et al., 2003).
Enzyme and Receptor Inhibition
Pyrazoline and sulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on enzymes such as carbonic anhydrases and acetylcholinesterase, as well as for their cytotoxicity against cancer cell lines. These studies highlight the potential of pyrazole-sulfonamide compounds in developing novel therapeutics with dual or multiple inhibitory activities, offering avenues for cancer treatment and neurodegenerative disease management (Ozmen Ozgun et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-hydroxyethyl)-5-methyl-1-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-13-17(11-12-22)18(23)19(14-5-3-2-4-6-14)20(13)28(26,27)16-9-7-15(8-10-16)21(24)25/h2-10,22H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCRWJJZTZBSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2916834.png)

![3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2916837.png)
![N-[(pyridin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2916840.png)


![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-cyclopentylacetamide](/img/structure/B2916844.png)



![N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2916852.png)


![Methyl 1-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2916856.png)
